Acid-PEG7-t-butyl ester

Descripción

Propiedades

IUPAC Name |

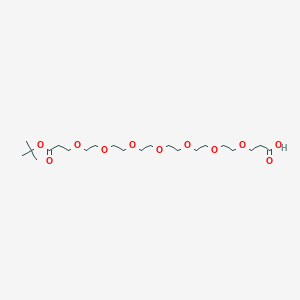

3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-22(2,3)33-21(25)5-7-27-9-11-29-13-15-31-17-19-32-18-16-30-14-12-28-10-8-26-6-4-20(23)24/h4-19H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTHNZIIGGRJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG7-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-PEG7-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. Featuring a terminal carboxylic acid and an acid-labile tert-butyl ester protecting group, this polyethylene (B3416737) glycol (PEG) linker offers researchers precise control over the assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a discrete PEG linker containing seven ethylene (B1197577) glycol units.[1] Its heterobifunctional nature, with a carboxylic acid at one terminus and a t-butyl protected carboxylic acid at the other, allows for sequential and controlled conjugation of two different molecules.[2][3] The PEG7 spacer imparts increased hydrophilicity and biocompatibility to the resulting conjugate, which can improve solubility and pharmacokinetic profiles.[4][5] The defined length of the PEG spacer provides precise spatial control between the conjugated moieties, a crucial factor in optimizing the biological activity of complex therapeutics.[4]

Core Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2134235-86-0 | [1][6] |

| Molecular Formula | C22H42O11 | [1] |

| Molecular Weight | 482.57 g/mol | [1][6] |

| Purity | Typically >95% | [1] |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | [7] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [8] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [6][9] |

Key Applications

The unique architecture of this compound makes it an ideal reagent for a variety of applications in drug development and chemical biology.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[10] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is frequently employed as a component of this linker.[10] The carboxylic acid can be coupled to one of the ligands, and following deprotection of the t-butyl ester, the newly revealed carboxylic acid can be attached to the second ligand, facilitating the synthesis of the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The carboxylic acid moiety of this compound can be used to conjugate the linker to the antibody, while the other end can be modified to react with the drug payload.

Bioconjugation and Drug Delivery

The hydrophilic PEG7 spacer enhances the aqueous solubility and circulation time of biomolecules and small molecule drugs.[5] This makes this compound a valuable tool for PEGylating proteins, peptides, and other therapeutic agents to improve their pharmacological properties.[11]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Amide Bond Formation with the Carboxylic Acid Terminus

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein of interest ligand or an antibody).

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the linker solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.[12]

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in PBS (pH 7.4).

-

Add the activated linker solution to the amine-containing molecule solution at a desired molar ratio (e.g., 5:1 to 10:1 linker-to-amine).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal a free carboxylic acid.

Materials:

-

t-butyl ester-containing conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Acidic Cleavage:

-

Work-up and Isolation:

-

Remove the TFA and DCM under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

-

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC molecule.

Experimental Workflow: PROTAC Synthesis

Caption: Workflow for PROTAC synthesis.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and development. Its well-defined structure, heterobifunctional nature, and the beneficial properties of the PEG spacer make it an enabling reagent for the construction of sophisticated therapeutic modalities. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this linker in the synthesis of next-generation bioconjugates and targeted protein degraders.

References

- 1. precisepeg.com [precisepeg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]

- 9. This compound | CAS: 2134235-86-0 | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. rsc.org [rsc.org]

- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acid-PEG7-t-butyl Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG7-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in chemical biology and drug discovery. Its structure, featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid connected by a seven-unit polyethylene glycol chain, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of conjugated molecules, while the orthogonal protecting groups allow for a stepwise and controlled conjugation strategy. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 2134235-86-0 | [1] |

| Molecular Formula | C22H42O11 | [1] |

| Molecular Weight | 482.57 g/mol | [1] |

| Purity | >96% | [1] |

| Appearance | Colorless to light yellow oil or solid | General observation for similar compounds |

| SMILES | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCC(O)=O | [1] |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | [2] |

| Storage | Store at -20°C, desiccated. | [2] |

Estimated Physicochemical Properties:

| Property | Estimated Value | Basis for Estimation |

| pKa (carboxylic acid) | ~4.5 | Based on the typical pKa of aliphatic carboxylic acids. |

| logP | ~1.5 - 2.5 | Calculated based on the structure and comparison with shorter PEG-chain analogues. |

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it particularly suitable for applications requiring controlled, sequential conjugation. Its primary role is as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The seven-unit PEG chain of this compound provides an optimal length and flexibility for the formation of a productive ternary complex in many PROTAC systems.

The general workflow for synthesizing a PROTAC using this compound involves two key steps:

-

Amide bond formation: The terminal carboxylic acid of the linker is coupled to an amine-containing ligand for either the target protein or the E3 ligase.

-

t-Butyl ester deprotection and subsequent amide coupling: The t-butyl protecting group is removed under acidic conditions to reveal a second carboxylic acid, which is then coupled to the second amine-containing ligand.

Experimental Protocols

Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Amide Bond Formation with the Terminal Carboxylic Acid

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine using standard peptide coupling reagents such as HATU.

Materials:

-

This compound

-

Amine-containing substrate (e.g., E3 ligase ligand or target protein ligand)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel and magnetic stirrer

-

Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF in a clean, dry reaction vessel.

-

Add HATU (1.1-1.5 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Workflow for Amide Bond Formation.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid, which can then be used for a subsequent coupling reaction.

Materials:

-

t-Butyl ester-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel and magnetic stirrer

-

Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

-

Dissolve the t-butyl ester-protected PEG conjugate in DCM in a reaction vessel.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.

-

The resulting deprotected product can often be used in the next step without further purification.

Caption: Workflow for t-Butyl Ester Deprotection.

Logical Relationship in PROTAC Synthesis

The use of this compound in PROTAC synthesis follows a logical progression that takes advantage of its orthogonal protecting groups. This allows for the sequential and directed assembly of the final heterobifunctional molecule.

Caption: Logical Flow of PROTAC Synthesis.

Stability and Storage

PEG linkers are generally stable under a range of conditions. The ester linkages in this compound are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The t-butyl ester is designed to be labile under acidic conditions for deprotection purposes. For long-term storage, it is recommended to keep the compound at -20°C under a dry, inert atmosphere to prevent degradation.

Conclusion

This compound is a highly valuable and versatile linker for the development of complex bioconjugates, particularly PROTACs. Its well-defined structure, hydrophilicity, and orthogonal protecting groups facilitate a modular and efficient synthetic approach. The protocols and information provided in this guide serve as a comprehensive resource for researchers to effectively utilize this compound in their targeted protein degradation research and other bioconjugation applications.

References

Acid-PEG7-t-butyl ester structure and molecular weight

An In-depth Technical Guide to Acid-PEG7-t-butyl ester

This technical guide provides a comprehensive overview of this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The information is intended for researchers, scientists, and drug development professionals utilizing advanced bioconjugation techniques. This document details the molecule's chemical properties, representative experimental protocols for its use, and logical workflows for its application in modern drug discovery, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool characterized by a discrete PEG chain of seven ethylene (B1197577) glycol units. This chain enhances aqueous solubility and provides a flexible spacer between conjugated molecules. The molecule features two distinct functional groups: a terminal carboxylic acid and a t-butyl protected carboxylic acid. This orthogonal protection scheme allows for sequential chemical modifications. The terminal carboxylic acid is readily available for reactions, such as amide bond formation, while the t-butyl ester provides a stable protecting group for the other terminus, which can be selectively removed under acidic conditions to reveal a second carboxylic acid.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2134235-86-0 | [1][2] |

| Molecular Formula | C₂₂H₄₂O₁₁ | [1][2][3] |

| Molecular Weight | 482.57 g/mol | [1][2] |

| Purity | Typically >96% | [2] |

| SMILES | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCC(O)=O | [2] |

| Appearance | Colorless to pale yellow oil or solid | |

| Solubility | Soluble in water, DMSO, DCM, DMF |

Experimental Protocols and Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not widely available, its application involves standard, well-established organic chemistry reactions. The following sections provide detailed representative protocols for the key transformations involving its functional groups.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (e.g., a protein ligand or payload) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.2-7.5 for biomolecules, or an organic base like triethylamine (B128534) (TEA) for small molecules)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Activation: Add NHS (1.2 equivalents) to the solution, followed by EDC (1.2 equivalents).

-

Incubation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming the NHS ester.

-

Amine Addition: In a separate vessel, dissolve the amine-containing molecule (1.0-1.1 equivalents) in the appropriate reaction buffer or solvent.

-

Coupling Reaction: Add the activated this compound solution dropwise to the amine solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Quenching & Purification: Once the reaction is complete, it can be quenched with a small amount of water or an amine-containing buffer like Tris. The final conjugate is then purified using standard techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules.

Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the acid-labile t-butyl ester protecting group to reveal the second carboxylic acid, making it available for subsequent conjugation steps.[3]

Materials:

-

t-butyl ester-protected PEG conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether (for precipitation)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the t-butyl ester-protected conjugate in DCM.

-

Acid Addition: Add TFA to the solution to achieve a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.

-

Deprotection Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically complete within this timeframe, but can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

-

Precipitation (Optional): If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated residue.

-

Final Product: The resulting deprotected product, now containing a free carboxylic acid, can be dried under vacuum and used in a subsequent conjugation step without further purification, or it can be purified by chromatography if necessary.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate common applications and logical workflows for this compound.

General Bioconjugation Workflow

This diagram outlines the sequential steps involved in using a heterobifunctional linker like this compound to conjugate two different molecules (Molecule A and Molecule B).

Caption: Sequential conjugation workflow using a heterobifunctional linker.

Mechanism of Action for a PROTAC

This diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

Synthesis of Acid-PEG7-t-butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route for Acid-PEG7-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process commencing with heptaethylene glycol. The proposed strategy involves:

-

Mono-O-alkylation of Heptaethylene Glycol: A Williamson ether synthesis is employed to selectively introduce a t-butyl acetate (B1210297) moiety at one of the terminal hydroxyl groups of heptaethylene glycol. This reaction is performed using a strong base to deprotonate one of the hydroxyl groups, followed by nucleophilic attack on t-butyl bromoacetate (B1195939).

-

Oxidation of the Terminal Alcohol: The remaining free terminal hydroxyl group of the mono-alkylated PEG derivative is then oxidized to a carboxylic acid. A common and effective method for this transformation is the Jones oxidation, which utilizes chromic acid to convert primary alcohols to carboxylic acids.

This synthetic approach allows for the controlled introduction of two distinct functional groups at the termini of the PEG7 chain, resulting in the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis of this compound. The values presented are based on established procedures for similar transformations and serve as a guideline for laboratory execution.

| Parameter | Step 1: Mono-O-alkylation | Step 2: Jones Oxidation |

| Starting Material | Heptaethylene Glycol | HO-PEG7-t-butyl ester |

| Key Reagents | Sodium Hydride (NaH), t-butyl bromoacetate | Jones Reagent (CrO₃/H₂SO₄/H₂O) |

| Solvent | Tetrahydrofuran (THF), anhydrous | Acetone (B3395972) |

| Molar Ratio (Reagent:Substrate) | NaH (1.1 eq), t-butyl bromoacetate (1.2 eq) | Jones Reagent (2.5 eq) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours | 2-4 hours |

| Typical Yield | 60-70% | 85-95% |

| Purity (post-purification) | >95% | >98% |

Detailed Experimental Protocols

Step 1: Synthesis of HO-PEG7-t-butyl ester

Materials:

-

Heptaethylene glycol

-

Sodium hydride (60% dispersion in mineral oil)

-

t-butyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol.

-

Dissolve the heptaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add t-butyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield HO-PEG7-t-butyl ester as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

HO-PEG7-t-butyl ester

-

Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

-

Acetone

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the HO-PEG7-t-butyl ester in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will turn from orange to a green/brown precipitate. Caution: Jones reagent is highly corrosive and a strong oxidant.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between DCM and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Visual Diagrams

Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Williamson Ether Synthesis

Technical Guide: Acid-PEG7-t-butyl ester (CAS 2134235-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG7-t-butyl ester, with CAS number 2134235-86-0, is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is an essential tool in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a carboxylic acid group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a seven-unit PEG chain. This orthogonal design allows for sequential and controlled conjugation reactions, making it a versatile building block in the synthesis of complex biomolecules and targeted therapeutics.[2] The PEG7 spacer enhances the solubility, flexibility, and bioavailability of the resulting conjugates.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various suppliers and public chemical databases.

| Property | Value | Source |

| CAS Number | 2134235-86-0 | [2][4] |

| Molecular Formula | C22H42O11 | [4][5] |

| Molecular Weight | 482.57 g/mol | [4][6] |

| Purity | >96% | [4] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in water, DMSO, DCM, and DMF.[7] | [7] |

Core Applications in Drug Development

The unique structure of this compound makes it highly suitable for applications where precise control over molecular assembly is critical.

PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9] The this compound serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[10] The PEG chain provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is crucial for efficient protein degradation.[1]

Bioconjugation and Drug Delivery

Beyond PROTACs, this linker is valuable for general bioconjugation applications.[2] The carboxylic acid can be coupled to amine-containing biomolecules such as proteins, peptides, or antibodies. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The protected t-butyl ester end can be deprotected to reveal a second carboxylic acid for further functionalization, enabling the creation of multifunctional drug delivery systems.[3]

Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving this compound. These protocols are based on standard procedures for this class of compounds.

Deprotection of the t-Butyl Ester

The acid-labile t-butyl ester group can be selectively removed to reveal a free carboxylic acid. This is typically the first step when the linker is to be conjugated through this terminus.

Objective: To cleave the t-butyl ester protecting group.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Rotary evaporator

-

Toluene (B28343) (for co-evaporation)

Procedure:

-

Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[11]

-

Cool the solution to 0°C using an ice bath.[11]

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]

-

To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product with two free carboxylic acid groups can be used in the next step.

Amide Coupling of the Carboxylic Acid

The terminal carboxylic acid can be coupled with a primary or secondary amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond.

Objective: To form an amide bond between the linker and an amine-containing molecule.

Materials:

-

This compound (or its deprotected form)

-

Amine-containing molecule (Ligand-NH2)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.[12]

-

Add the coupling reagent HATU (1.2 equivalents) to the solution.[12]

-

Add the base DIPEA (2.0 equivalents) to the reaction mixture.[12]

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.[12]

-

Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired conjugate.

Visualizations

Orthogonal Synthesis Strategy

The orthogonal nature of the protecting groups on this compound allows for a stepwise synthesis of heterobifunctional molecules like PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS: 2134235-86-0 | AxisPharm [axispharm.com]

- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound | C22H42O11 | CID 88184244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

A Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of two different molecular entities.[1][2] These linkers consist of a polyethylene glycol chain with distinct reactive functional groups at each end, allowing for the specific and sequential conjugation of molecules such as proteins, peptides, antibodies, and small molecule drugs.[2][3][4] The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[3] This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, their properties, and their applications, with a focus on their role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Advantages of Heterobifunctional PEG Linkers

The unique features of heterobifunctional PEG linkers make them highly valuable in the field of drug delivery and biotherapeutics.[2] The key benefits include:

-

Enhanced Drug Stability and Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects the conjugated molecules from enzymatic degradation.[2]

-

Reduced Immunogenicity : The PEG linker can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[2]

-

Precision Targeting : The dual-reactivity of these linkers ensures that the therapeutic payload is delivered directly to the intended site, minimizing off-target effects.[2]

-

Customizable Lengths : The length of the PEG chain can be adjusted to optimize the distance between the two conjugated molecules, which is crucial for biological activity and stability.[3]

Common Heterobifunctional PEG Linkers: A Quantitative Overview

The choice of a heterobifunctional PEG linker is critical and depends on the specific application and the functional groups present on the molecules to be conjugated. The following tables summarize the quantitative data for some of the most commonly used heterobifunctional PEG linkers.

| Linker Type | Reactive Group A | Reactive Group B | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEGn-Maleimide | N-Hydroxysuccinimide (NHS) Ester | Maleimide (B117702) | Varies with n | Varies with n |

| n=2 | NHS Ester | Maleimide | 354.32[5] | ~20.9 |

| n=4 | NHS Ester | Maleimide | 442.4[6] | ~28.1 |

| n=8 | NHS Ester | Maleimide | 618.6 | ~42.5 |

| n=12 | NHS Ester | Maleimide | 794.8 | ~56.9 |

| NHS-PEGn-Alkyne | N-Hydroxysuccinimide (NHS) Ester | Alkyne | Varies with n | Varies with n |

| n=4 | NHS Ester | Alkyne | 357.35 | ~29.1 |

| n=8 | NHS Ester | Alkyne | 533.56 | ~43.5 |

| Azide-PEGn-NHS Ester | Azide | N-Hydroxysuccinimide (NHS) Ester | Varies with n | Varies with n |

| n=4 | Azide | NHS Ester | 386.37 | ~29.1 |

| n=12 | Azide | NHS Ester | 738.79 | ~56.9 |

| Amine-PEGn-Thiol | Amine | Thiol | Varies with n | Varies with n |

| n=3 | Amine | Thiol | 165.25[7] | ~21.7 |

| n=12 | Amine | Thiol | 621.86 | ~56.9 |

| Carboxylic Acid-PEGn-Maleimide | Carboxylic Acid | Maleimide | Varies with n | Varies with n |

| n=4 | Carboxylic Acid | Maleimide | 357.35 | ~28.1 |

| n=8 | Carboxylic Acid | Maleimide | 533.56 | ~42.5 |

Note: The spacer arm length is an approximation and can vary slightly based on the conformation of the PEG chain.

| Reactive Group | Target Functional Group | Reaction pH | Bond Formed |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 7.2-8.5[8] | Amide |

| Maleimide | Thiols (-SH) | 6.5-7.5[9] | Thioether |

| Alkyne | Azides (in Click Chemistry) | N/A | Triazole |

| Azide | Alkynes (in Click Chemistry) | N/A | Triazole |

| Carboxylic Acid | Primary Amines (-NH₂) | 4.5-5.0 (with EDC/NHS) | Amide |

| Amine | Carboxylic Acids (-COOH) | 4.5-5.0 (with EDC/NHS) | Amide |

| Thiol | Maleimides, Haloacetyls | 6.5-7.5 (for Maleimide)[10] | Thioether |

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues using an NHS-PEG-Maleimide linker.[11]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Quenching buffer (e.g., 1M Tris, pH 8.0)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

-

Adjust the antibody concentration to 2-10 mg/mL.[12]

-

-

Reaction of Antibody with NHS-PEG-Maleimide:

-

Conjugation of the Maleimide-Activated Antibody with Thiol-Containing Drug:

-

Prepare the thiol-containing drug in a suitable buffer.

-

Add the thiol-containing drug to the maleimide-activated antibody solution at a slight molar excess.

-

Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[12]

-

-

Quenching and Purification:

Protocol 2: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

This protocol describes a general method for synthesizing a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to a Hydroxy-PEG-Acid linker.[14]

Materials:

-

Amine-functionalized POI ligand

-

Hydroxy-PEG-Acid linker

-

Amine-containing E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Preparative HPLC system

Procedure:

-

Formation of POI-Linker Intermediate:

-

Dissolve the Hydroxy-PEG-Acid linker (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Purify the crude product by flash column chromatography to obtain the POI-linker intermediate (POI-PEG-OH).[14]

-

-

Activation of the Hydroxyl Group (if necessary, for example, by tosylation):

-

This step may be required to convert the hydroxyl group into a better leaving group for subsequent reaction with the E3 ligase ligand.

-

-

Coupling of E3 Ligase Ligand:

-

Dissolve the POI-linker intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.[14]

-

-

Purification:

-

Purify the final PROTAC molecule by preparative HPLC.[14]

-

Protocol 3: Purification and Characterization of PEGylated Bioconjugates

Purification:

-

Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted PEG and native proteins based on their size.[]

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.[]

-

Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[15]

Characterization:

-

SDS-PAGE: To visualize the increase in molecular weight after PEGylation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.[16]

-

HPLC (Reversed-Phase or Size-Exclusion): To assess the purity and heterogeneity of the conjugate.[16]

Visualizing Bioconjugation and Signaling Pathways

Experimental Workflow: Two-Step ADC Conjugation

Caption: Workflow for a two-step antibody-drug conjugation.

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

Caption: Simplified signaling pathway of ADC-mediated cell killing.[][18]

Signaling Pathway: Mechanism of Action of a PROTAC

Caption: PROTAC-mediated protein degradation pathway.[1][19]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. Their unique properties have enabled the development of sophisticated biotherapeutics like ADCs and PROTACs with improved efficacy and safety profiles.[3] A thorough understanding of the different types of PEG linkers, their reactivity, and the appropriate experimental protocols is crucial for the successful design and synthesis of novel bioconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 5. medkoo.com [medkoo.com]

- 6. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 16. enovatia.com [enovatia.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

The Role of the PEG7 Spacer in Solubility and Flexibility: A Technical Guide

Abstract

Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern drug development, utilized to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. Among the discrete PEG linkers, the PEG7 spacer—a chain of seven ethylene (B1197577) glycol units—offers a unique balance of hydrophilicity and conformational flexibility. This technical guide provides an in-depth analysis of the role of the PEG7 spacer in improving the solubility and modulating the flexibility of bioconjugates, including proteins, peptides, and complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will detail the underlying mechanisms, present key physicochemical data, outline experimental protocols for characterization, and illustrate critical workflows and pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEG7 spacers for optimal therapeutic design.

Introduction to PEG Spacers in Drug Development

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the therapeutic profile of drugs.[1] The benefits of PEGylation are extensive, including enhanced aqueous solubility, prolonged circulation half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[2][] PEG linkers are synthetic, hydrophilic, and flexible spacers composed of repeating ethylene glycol units.[2] They can be synthesized as monodisperse species, having a precise and discrete molecular weight, which is critical for producing homogenous bioconjugates with reproducible pharmacological profiles.[4]

The length of the PEG spacer is a critical design parameter that significantly influences the properties of the final conjugate.[5] Shorter PEG chains (e.g., PEG2-PEG12) are often employed to provide sufficient spacing and solubility enhancement without introducing excessive steric hindrance, which could negatively impact the molecule's binding affinity or biological activity.[2][5] The PEG7 spacer, with its intermediate length in this category, represents a versatile option for balancing these competing factors.

The PEG7 Spacer: Physicochemical Properties

A discrete PEG7 (dPEG®) spacer is a monodisperse compound with a defined structure and molecular weight. Its inherent properties are central to its function in bioconjugation. The repeating ethylene oxide units create a flexible, hydrophilic chain that is non-toxic and generally non-immunogenic.[2]

| Property | Value | Source(s) |

| Chemical Structure | -(CH₂CH₂O)₇- | |

| Number of PEG Units | 7 | |

| Molecular Weight (Backbone) | ~308.37 g/mol | |

| Calculated Spacer Arm Length | ~25.9 Å (Angstroms) | |

| Nature | Hydrophilic, Flexible, Non-ionic | [2][6] |

| Solubility | Soluble in water and various organic solvents | [7][8] |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG7 chain (e.g., Amine, Carboxylic Acid, NHS ester, Maleimide).

Role of PEG7 in Enhancing Solubility

Mechanism of Solubility Enhancement

A primary application of PEG spacers is to improve the aqueous solubility of hydrophobic molecules.[2] This is particularly crucial for complex molecules like PROTACs or ADCs loaded with hydrophobic cytotoxic payloads, which are prone to aggregation.[4][6] The PEG7 spacer achieves this through several mechanisms:

-

Hydrophilicity : The ethylene glycol units are hydrophilic and form hydrogen bonds with water molecules, creating a "hydration shell" around the conjugate. This masks the hydrophobic regions of the payload or protein, preventing aggregation and increasing solubility in aqueous environments.[4][5]

-

Steric Hindrance : As a flexible spacer, the PEG chain creates a steric shield that physically separates conjugated molecules from one another, further inhibiting aggregation.[4]

-

Increased Hydrodynamic Radius : The attachment of a PEG chain increases the molecule's effective size in solution, which can contribute to improved stability and solubility.[9]

Quantitative Assessment of Solubility

The impact of PEGylation on solubility can be significant. For instance, in the development of the peripherally-acting opioid antagonist naloxegol (B613840) (Movantik®), a heptaethylene glycol (PEG7) chain is attached to naloxol.[10][11] This modification results in a compound with high aqueous solubility across the physiological pH range, a critical attribute for an orally administered drug.[11][12]

While direct comparative studies for PEG7 are not abundant, research on ADCs demonstrates the principle of PEG length influencing drug load and stability. Longer PEG chains can enable higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload.[4][13]

| Linker Length | Key Finding on Conjugate Properties | Reference(s) |

| Short (e.g., PEG2-PEG4) | May retain higher in vitro potency but can have faster clearance. | [5] |

| Intermediate (e.g., PEG8-PEG12) | Often represents a balance of improved pharmacokinetics and retained potency. | [5] |

| Long (e.g., PEG24, 4-10 kDa) | Can significantly prolong half-life but may lead to a more substantial reduction in in vitro cytotoxicity due to steric hindrance. | [5][13] |

The PEG7 spacer falls within the short-to-intermediate category, making it a strategic choice for applications where a balance between increased solubility and maintaining high biological activity is paramount.

Role of PEG7 in Conferring Flexibility

Impact on Molecular Conformation and Dynamics

The single bonds within the ethylene glycol backbone of a PEG7 spacer allow for a high degree of rotational freedom, making the chain highly flexible.[6] This flexibility is a key advantage in several applications:

-

Reduced Steric Hindrance : The spacer can act as a flexible tether, allowing a conjugated protein or antibody to bind to its receptor without the payload or another part of the molecule interfering.[2]

-

Conformational Freedom : In complex molecules like PROTACs, the linker's flexibility is crucial. It allows the two ends of the PROTAC—one binding the target protein and the other an E3 ligase—to adopt the optimal orientation required to form a stable and productive ternary complex for target degradation.[6][14]

Molecular dynamics (MD) simulations have shown that while PEG spacers have little effect on the conformational properties of small neutral peptides, they can significantly influence the conformation of highly charged peptides.[15] The flexible nature of PEG allows it to adopt various conformations in solution.[16]

Case Study: Linker Flexibility in PROTACs

In PROTAC design, the linker is more than a simple spacer; its length and flexibility are critical determinants of degradation efficiency.[14] A PEG7 linker provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of the key ternary complex that precedes ubiquitination and degradation.[17]

Experimental Protocols for Assessment

PEG-Induced Precipitation Assay for Solubility

This method quantitatively assesses the relative solubility of proteins by using PEG as a crowding agent to induce precipitation.[18][19] The PEG concentration at which 50% of the protein remains soluble (PEG₁/₂) serves as a proxy for its intrinsic solubility.[18]

Protocol Outline:

-

Preparation : Prepare sterile-filtered stock solutions of the purified protein in a suitable buffer. Prepare a high-concentration PEG stock solution (e.g., 40-50% w/v PEG with a molecular weight like PEG 8000) in the same buffer. Adjust the pH of the PEG stock solution back to the target pH.[18][20]

-

Titration : In a 96-well plate, create a series of dilutions of the PEG stock solution with the buffer. Add a constant amount of the protein stock solution to each well to achieve a final volume (e.g., 10-200 µL). The final PEG concentrations should typically range from 2% to 20%.[18]

-

Incubation : Seal the plate and incubate for a set period (e.g., 48 hours) at a constant temperature (e.g., 4°C) to allow the system to equilibrate and for precipitation to complete.[18][20]

-

Separation : Centrifuge the plate at high speed (e.g., 2000 x g) for an extended period (e.g., 2 hours) to pellet the precipitated protein.[18][20]

-

Quantification : Carefully transfer the supernatant to a fresh UV-transparent plate. Measure the protein concentration in the supernatant, typically by absorbance at 280 nm.[18][20]

-

Data Analysis : Plot the soluble protein concentration against the PEG concentration. Normalize the data and fit a sigmoidal curve to determine the PEG₁/₂ value.[18]

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and detecting conformational changes upon modification, such as PEGylation.[21]

Protocol Outline:

-

Sample Preparation : Prepare highly pure (>95%) protein samples (both unmodified and PEG7-conjugated) in a CD-compatible buffer (e.g., phosphate (B84403) buffer, avoiding high concentrations of absorbing species). Accurately determine the concentration of each sample.[21]

-

Instrument Setup : Use a spectropolarimeter. Set parameters to measure in the far-UV region (e.g., 190-260 nm) for secondary structure analysis. Use a quartz cuvette with a suitable path length (e.g., 0.1-1 mm).[22]

-

Data Acquisition : Record the CD spectrum of the buffer alone as a baseline. Record the spectra for the unmodified and PEG7-conjugated protein samples.[22]

-

Data Processing : Subtract the buffer baseline spectrum from each protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acid residues.[21]

-

Analysis : Compare the spectra of the unmodified and PEGylated proteins. Significant changes in the shape and magnitude of the spectra, particularly at the characteristic minima for α-helices (~208 and 222 nm) and β-sheets (~218 nm), indicate alterations in the secondary structure.[22][23]

Molecular Dynamics (MD) Simulation for Flexibility Analysis

MD simulations provide atomic-level insights into the conformational dynamics of molecules, making them ideal for studying the impact of a PEG7 spacer on flexibility.[15][24]

Protocol Outline:

-

System Setup : Build a 3D structural model of the PEG7-conjugated molecule. Place the molecule in a simulation box and solvate it with an explicit water model. Add ions to neutralize the system and mimic physiological ionic strength.

-

Parameterization : Assign a force field (e.g., CHARMM, AMBER) to describe the potential energy of the system. Ensure appropriate parameters exist for the PEG7 linker and any non-standard residues.

-

Minimization & Equilibration : Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and run a series of equilibration simulations under constant temperature and pressure to allow the system to relax.

-

Production Run : Run a long production simulation (nanoseconds to microseconds) to sample the conformational space of the molecule.

-

Trajectory Analysis : Analyze the resulting trajectory to quantify flexibility. Common analyses include calculating the root-mean-square deviation (RMSD) to assess overall structural stability and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

Conclusion

The PEG7 spacer is a powerful and versatile tool in the design of therapeutic molecules. Its discrete length, hydrophilicity, and inherent flexibility allow it to significantly enhance the aqueous solubility of conjugated compounds, mitigating issues of aggregation and improving formulation stability. Concurrently, its flexibility can be critical for maintaining or enabling the biological function of complex molecules like PROTACs by allowing for necessary conformational adjustments. The selection of a PEG7 spacer represents a strategic choice to balance solubility enhancement with the preservation of biological activity, making it a valuable component in the toolkit of researchers and drug developers. The experimental and computational methods outlined herein provide a robust framework for characterizing and optimizing the performance of PEG7-containing bioconjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. precisepeg.com [precisepeg.com]

- 4. labinsights.nl [labinsights.nl]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PEG-7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]

- 8. PEG-7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]

- 9. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naloxegol - Wikipedia [en.wikipedia.org]

- 11. movantik.com [movantik.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. precisepeg.com [precisepeg.com]

- 15. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mpinat.mpg.de [mpinat.mpg.de]

- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 18. researchgate.net [researchgate.net]

- 19. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]

- 20. researchgate.net [researchgate.net]

- 21. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Interaction of polyethylene glycol with cytochrome c investigated via in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Orthogonal Protection in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering enhanced solubility, biocompatibility, and improved pharmacokinetic profiles to conjugated molecules. The strategic synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), often necessitates a precise sequence of reactions. This is achieved through the use of orthogonally protected PEG linkers, which feature two or more terminal functional groups, each masked with a protecting group that can be selectively removed under specific, non-interfering conditions. This guide provides a comprehensive technical overview of orthogonal protection strategies for PEG linkers, detailing the chemistry, experimental protocols, and comparative data for key protecting groups.

Core Concepts of Orthogonal Protection

Orthogonal protection is a strategy in chemical synthesis that employs multiple protecting groups, each of which can be removed by a specific method without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups on a single molecule, enabling the construction of complex architectures with high precision. In the context of PEG linkers, this typically involves a heterobifunctional PEG with distinct protecting groups at each terminus, for example, an acid-labile group at one end and a base-labile group at the other.

The ideal protecting group should be:

-

Easy and efficient to introduce.

-

Stable under a wide range of reaction conditions.

-

Selectively removable with high yield under mild conditions that do not affect other parts of the molecule.[1]

Common Orthogonal Protection Strategies for PEG Linkers

The choice of protecting groups is dictated by the overall synthetic strategy and the chemical nature of the biomolecule and payload to be conjugated. The most prevalent orthogonal strategies for PEG linkers involve combinations of acid-labile, base-labile, and other selectively cleavable groups.

Acid-Labile Protecting Groups

Acid-labile groups are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) group is the most common acid-labile protecting group for amines.

Boc (tert-Butyloxycarbonyl) Group: The Boc group is stable to a wide range of non-acidic conditions but is efficiently removed by treatment with strong acids like TFA. The cleavage mechanism involves the formation of a stable tert-butyl cation.

Table 1: Quantitative Data for Boc Deprotection of Amino-PEG Linkers

| Reagent/Conditions | Concentration | Reaction Time | Yield | Reference |

| TFA in Dichloromethane (DCM) | 20% (v/v) | 30 min - 1 hr | >95% | [2] |

| TFA in Dichloromethane (DCM) | 50% (v/v) | 15 - 30 min | Quantitative | [2] |

| 4M HCl in Dioxane | 4M | 1 - 2 hr | High | [2] |

Base-Labile Protecting Groups

Base-labile protecting groups are stable under acidic and neutral conditions but are cleaved by bases, most commonly piperidine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the archetypal base-labile protecting group for amines.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is rapidly cleaved by primary and secondary amines, such as piperidine, via a β-elimination mechanism. This strategy is widely used in solid-phase peptide synthesis and is orthogonal to the acid-labile Boc group.

Table 2: Quantitative Data for Fmoc Deprotection of Amino-PEG Linkers

| Reagent/Conditions | Concentration | Reaction Time | Yield | Reference |

| Piperidine in DMF | 20% (v/v) | 10 - 20 min | >95% | [3] |

| Piperidine in DMF | 50% (v/v) | 5 - 10 min | High | [4] |

| 4-methylpiperidine in DMF | 20% (v/v) | 10 - 20 min | High | [5] |

Enzymatically Cleavable Linkers

In drug delivery, particularly for ADCs, linkers that are stable in circulation but are cleaved by enzymes within the target cell are highly desirable. These linkers often incorporate short peptide sequences that are substrates for lysosomal proteases, such as cathepsins.[6]

Peptide-Based Linkers: Dipeptide sequences like Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) are commonly used as they are efficiently cleaved by cathepsin B, an enzyme abundant in lysosomes.[7] The tetrapeptide Gly-Phe-Leu-Gly (GFLG) is another sequence cleaved by lysosomal proteases.[8]

Table 3: Enzymatic Cleavage Data for Peptide Linkers in ADCs

| Peptide Sequence | Cleaving Enzyme | Relative Cleavage Rate | Reference |

| Val-Cit | Cathepsin B | High | [7] |

| Val-Ala | Cathepsin B | Moderate | [7] |

| Gly-Gly-Phe-Gly (GGFG) | Cathepsin B | High | [9] |

| Phe-Lys | Cathepsin B | High | [7] |

Experimental Protocols and Workflows

Synthesis of a Heterobifunctional Boc-PEG-Fmoc Linker

The following diagram illustrates a typical workflow for the synthesis of a heterobifunctional PEG linker with orthogonal Boc and Fmoc protecting groups.

References

- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iphasebiosci.com [iphasebiosci.com]

The Enduring Workhorse: An In-depth Technical Guide to Acid-Labile t-Butyl Ester Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-Bu) ester is a cornerstone in the strategic protection of carboxylic acids within modern organic synthesis, particularly in the realms of peptide synthesis and complex molecule drug development. Its widespread adoption is a testament to its robust stability across a broad spectrum of chemical conditions, juxtaposed with its clean and efficient removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of t-butyl ester protecting group chemistry, detailing its mechanism of cleavage, a variety of deprotection methodologies with quantitative data, and specific experimental protocols.

The Chemistry of the t-Butyl Ester Protecting Group

The t-butyl ester protecting group is prized for its steric bulk, which effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents. This stability is crucial during multi-step syntheses where other functional groups need to be manipulated without affecting the carboxylic acid. The key to its utility, however, lies in its facile cleavage under acidic conditions, a transformation that proceeds through a stable tertiary carbocation intermediate.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of a t-butyl ester follows a unimolecular elimination pathway (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized acylium ion and a stable tertiary carbocation (the t-butyl cation). The t-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutylene, a volatile gas. This process regenerates the acidic catalyst, allowing the reaction to proceed.[1][2]

Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.

Methods for t-Butyl Ester Deprotection

A variety of acidic reagents can be employed for the cleavage of t-butyl esters, ranging from strong acids to milder acidic conditions and Lewis acids. The choice of reagent depends on the sensitivity of the substrate and the presence of other acid-labile protecting groups.

Strong Acidic Conditions

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used strong acids for t-butyl ester deprotection. These reagents are highly effective and typically lead to complete and rapid cleavage.

Table 1: Deprotection of t-Butyl Esters using Strong Acids

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TFA (50%) | Dichloromethane (DCM) | Room Temp. | 3 - 5 h | High | [3][4] |

| TFA (neat) | - | Room Temp. | 1 - 4 h | >95% | [4] |

| HCl (4M) | Dioxane | Room Temp. | 1 - 16 h | High | N/A |

| 0.1 N HCl | Hexafluoroisopropanol | Room Temp. | < 10 min | High | [5] |

Milder Acidic Conditions

For substrates containing other acid-sensitive functional groups, milder acidic conditions are preferable. Aqueous phosphoric acid and p-toluenesulfonic acid offer effective alternatives to strong acids.

Table 2: Deprotection of t-Butyl Esters using Milder Acids

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 85% Phosphoric Acid | Toluene | 60 - 80 | 3 - 14 h | 85-98% | [6][7] |

| p-Toluenesulfonic acid | Toluene (reflux) | 110 | 2 h | High | [8] |

Lewis Acid Conditions

Lewis acids, such as zinc bromide (ZnBr₂), provide another method for the deprotection of t-butyl esters, often with different selectivity compared to Brønsted acids.[9][10]

Table 3: Deprotection of t-Butyl Esters using Lewis Acids

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| ZnBr₂ | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | 75-95% | [9][10] |

Experimental Protocols

The following are detailed experimental protocols for the deprotection of t-butyl esters using common reagents.

General Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Applications of PEGylated Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has emerged as a cornerstone technology in pharmaceutical and biotechnological research. This modification dramatically enhances the therapeutic potential of proteins, peptides, nanoparticles, and small-molecule drugs by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the applications of PEGylated compounds in research, with a focus on drug delivery, bioconjugation, and diagnostics. It delves into the quantitative improvements achieved through PEGylation, detailed experimental protocols for key methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Principles of PEGylation

PEGylation confers several advantageous properties to a parent molecule, primarily by increasing its hydrodynamic size and masking its surface. These alterations lead to:

-

Prolonged Plasma Half-Life: The increased size reduces renal clearance, extending the circulation time of the therapeutic agent.[1][2][3]

-

Reduced Immunogenicity and Antigenicity: The PEG layer shields antigenic epitopes on the molecule's surface, diminishing the likelihood of an immune response.[2][3][4][5]

-

Enhanced Solubility and Stability: PEGylation can significantly increase the solubility of hydrophobic drugs and protect proteins from proteolytic degradation.[2][3][6]

-

Improved Pharmacokinetics: The altered biodistribution can lead to preferential accumulation in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[7]

Quantitative Impact of PEGylation: A Comparative Analysis

The benefits of PEGylation are most evident when comparing the properties of the modified compound to its native form. The following tables summarize the quantitative improvements observed for various classes of PEGylated therapeutics.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

| Drug | Formulation | Half-Life (t½) | Area Under the Curve (AUC) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Doxorubicin | Free Doxorubicin | 5.00 ± 3.20 h | 0.67 ± 0.12 µg·h/mL | 27098.58 ± 5205.19 mL/h/m² | 178.56 ± 71.89 L/m² | [8] |

| PEGylated Liposomal Doxorubicin | 17.62 ± 8.13 h | 783.09 ± 267.29 µg·h/mL | 28.65 ± 11.09 mL/h/m² | 0.64 ± 0.20 L/m² | [8] | |

| Interferon α-2b | Standard Interferon α-2b | 2.3 h | Not Reported | 231 mL/h/kg | ~1.4 L/kg | [9] |

| Peginterferon α-2b (12 kDa linear PEG) | 4.6 h | Not Reported | 22 mL/h/kg | 0.99 L/kg | [9] | |

| Interferon α-2a | Standard Interferon α-2a | Not Reported | Not Reported | >100-fold higher than PEGylated form | Not Reported | [9][10] |

| Peginterferon α-2a (40 kDa branched PEG) | 50 h (absorption half-life) | Not Reported | Reduced >100-fold | Significantly restricted | [10] | |

| Paclitaxel (B517696) | Taxol® (in Cremophor EL) | Not Reported | Not Reported | Not Reported | Not Reported | [11] |

| PEGylated SLNs | Similar plasma profile to Taxol® | Not Reported | Not Reported | Not Reported | [11] | |

| rhTIMP-1 | Unmodified rhTIMP-1 | 1.1 h (elimination) | Not Reported | Not Reported | Not Reported | |

| PEG20K-TIMP-1 | 28 h (elimination) | Not Reported | Not Reported | Not Reported |

Table 2: Impact of PEGylation on Solubility and Immunogenicity

| Compound | Modification | Solubility | Immunogenicity | Reference(s) |

| Various Proteins | PEGylation | Generally Increased | Generally Reduced | [2][3][6] |

| Bovine Albumin | PEGylation | Greater solubility over a wider pH range (1-12) | Reduced antibody production compared to unconjugated albumin | [3] |

| Enzymes | PEGylation | Can become soluble and active in organic solvents | Reduced immunogenicity | [12] |

| Monoclonal Antibodies | PEGylation | Improved Solubility | Reduced immunogenicity | [4][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PEGylated compounds.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl propionate)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the reaction.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent like DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the activated PEG to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-